2-Acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
CAS No.: 5934-66-7
Cat. No.: VC0125839
Molecular Formula: C₁₄H₁₉NO₅
Molecular Weight: 281.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5934-66-7 |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.3 |
| IUPAC Name | 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C14H19NO5/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) |
| SMILES | CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
Introduction
Chemical Structure and Functional Groups
The compound’s structure is characterized by three key components:
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Acetamido Group (CH₃CONH-): Attached to the α-carbon of the propanoic acid backbone.
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3,4-Dimethoxyphenyl Moiety: A phenyl ring substituted with methoxy groups at the 3- and 4-positions.
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2-Methylpropanoic Acid Backbone: A branched carbon chain with a methyl group on the second carbon.
This arrangement confers stereochemical complexity, with potential for distinct enantiomers. The dimethoxyphenyl group enhances aromaticity and electronic interactions, while the acetamido group contributes hydrogen-bonding capability.
Synthesis and Reaction Pathways
The synthesis of 2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid involves multi-step organic transformations.
Key Synthetic Routes
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Acylation of Amino Acid Precursors:
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A 3,4-dimethoxyphenyl-substituted amino acid (e.g., 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid ) is acylated using acetic anhydride or acetyl chloride to introduce the acetamido group.
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Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) facilitate this reaction in solvents such as dichloromethane (DCM) or dimethylformamide (DMF).
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Protection-Deprotection Strategies:
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Intermediate protection of amino or carboxylic acid groups (e.g., using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups) may be employed to prevent side reactions during coupling steps.
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Purification:
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Final purification is achieved via recrystallization or column chromatography, with purity assessed by high-performance liquid chromatography (HPLC).
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Analytical Characterization
Key Techniques and Data
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H NMR | Confirm substituent positions and stereochemistry | Peaks for acetamido (δ 2.0–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 1.0–1.5 ppm). |
| ¹³C NMR | Assign carbon environments | Signals for carbonyl (170–180 ppm), aromatic carbons (110–160 ppm), and methyl groups (10–30 ppm). |
| HRMS | Validate molecular weight | Observed m/z matches calculated [M+H]⁺ (282.3). |
| HPLC | Assess purity (>95%) | Retention time consistent with synthetic intermediates. |
Biological Applications and Mechanisms
Comparative Analysis with Related Compounds
Research Gaps and Future Directions
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Therapeutic Efficacy: Systematic in vivo studies are needed to validate neuropharmacological effects.
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Structure-Activity Relationships (SAR): Modifying the acetamido or dimethoxyphenyl groups could optimize binding affinity.
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Metabolic Stability: Assess hepatic and renal clearance to predict pharmacokinetics.
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